1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two trifluoromethyl groups and a methoxymethoxy substituent on a benzene ring. This compound is of interest due to its unique chemical properties, which include high stability and significant electronegativity imparted by the trifluoromethyl groups. These properties make it valuable in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Methoxymethoxy Group Addition: The methoxymethoxy group is introduced through a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and safety.
Purification: Using techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: While the trifluoromethyl groups are generally resistant to oxidation, the methoxymethoxy group can be oxidized under strong conditions.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) may be employed.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the methoxymethoxy group can yield a carboxylic acid derivative.
Hydrolysis Products: Hydrolysis typically results in the formation of a hydroxyl group.
Scientific Research Applications
1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its stability and reactivity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, leveraging the properties of the trifluoromethyl groups to enhance efficacy.
Material Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.
Pathways Involved: In pharmaceuticals, it may inhibit or activate specific biochemical pathways, while in agrochemicals, it may disrupt metabolic processes in pests.
Comparison with Similar Compounds
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene: Similar structure but with only one trifluoromethyl group.
2-Methoxy-5-nitrobenzotrifluoride: Contains a nitro group instead of a second trifluoromethyl group.
Uniqueness: 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which significantly enhance its stability and lipophilicity compared to similar compounds with fewer trifluoromethyl groups or different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c1-17-5-18-8-3-2-6(9(11,12)13)4-7(8)10(14,15)16/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQOUTMXAVFBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.